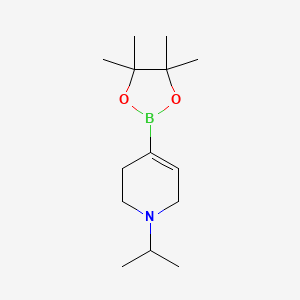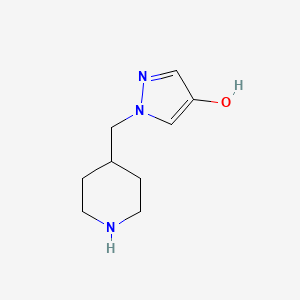![molecular formula C20H34N2O6 B1409005 Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 176242-02-7](/img/structure/B1409005.png)
Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester
Vue d'ensemble
Description
Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester is a useful research compound. Its molecular formula is C20H34N2O6 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemo-enzymatic Synthesis and Derivatives
A practical chemoenzymatic synthesis method has been investigated for the production of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid. This process involves biotransformation and chemical transformations, yielding derivatives with potential applications in green chemistry and materials science (H. Jang et al., 2016).
Antioxidant Activity in Lubricants
Novel alkyl 11-anilino-10-hydroxy undecanoates have been synthesized and evaluated for their antioxidant activity. These compounds have shown promise as potential antioxidants for lubricant formulations, indicating their utility in enhancing the durability and performance of lubricants (G. Geethanjali et al., 2013).
Fibrous Cellulose Esters
Research has explored the use of unsaturated and saturated organic acids, including undecanoic acid derivatives, to prepare fibrous cellulose esters. These cellulose esters, retaining their fibrous structure, have been characterized for their potential applications in materials science, particularly in the development of novel fibrous materials (Peter Jandura et al., 2000).
Microbial Polyhydroxyalkanoates
Microbial synthesis of poly(3-hydroxyalkanoates) with fluorinated phenoxy side groups has been achieved using undecanoic acid derivatives as carbon sources. These novel polyhydroxyalkanoates exhibit unique physical properties, including increased crystallinity and melting points, which could be valuable in the development of new materials (Y. Takagi et al., 2004).
Initiators for Polymer Grafting
The synthesis of 11,11′-Dithiobis[1-(2-bromo-2-methylpropionyloxy)undecane] has been reported as a conventional initiator for grafting polymers from gold surfaces. This demonstrates the compound's application in the field of polymer chemistry, particularly in the context of surface modification and material science (S. Belegrinou et al., 2010).
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O6/c1-20(2,3)27-19(26)21-15-11-9-7-5-4-6-8-10-12-18(25)28-22-16(23)13-14-17(22)24/h4-15H2,1-3H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQGDKGMVLWFFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



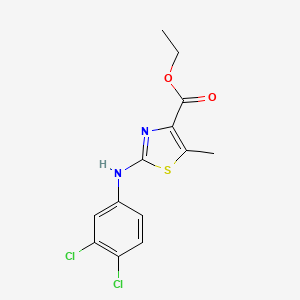

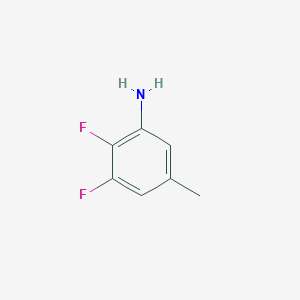

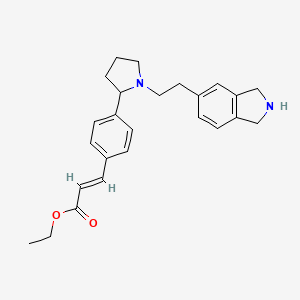
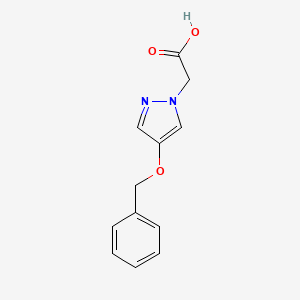

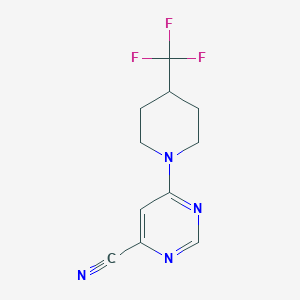
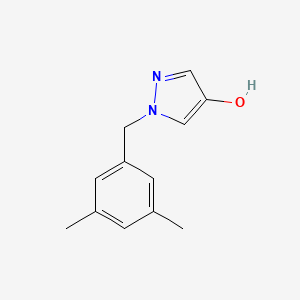
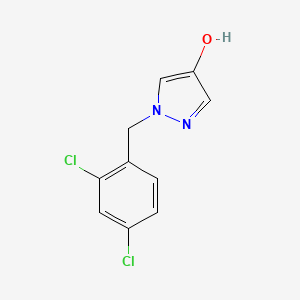

![3-[(3,4-Dimethylphenoxy)methyl]azetidine](/img/structure/B1408941.png)
